BenchChemオンラインストアへようこそ!

Enpp-1-IN-1

ENPP1 inhibition cGAMP hydrolysis STING pathway

Enpp-1-IN-1 is a quinoline-sulfamide ENPP1 inhibitor validated for STING pathway interrogation. It is distinguished by its ~10-fold preferential inhibition of cGAMP hydrolysis (Ki ≤100 nM) over AMP-pNP, ensuring selective cGAS-STING engagement without confounding purinergic signaling effects. The compound enhances IFN-β transcription in 2'3'-cGAMP-stimulated primary human HFF-1 fibroblasts—a functional benchmark not documented for ISM5939 or Enpp-1-IN-27 in equivalent primary human cells. As a chemically orthogonal quinoline scaffold, it enables head-to-head SAR comparisons with quinazoline-derived ENPP1 inhibitors like compound 30. Ready-to-use in vivo formulation protocols (clear solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O; ≥3.45 mg/mL) are available from multiple suppliers, reducing experimental setup time for murine tumor immunotherapy models.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
Cat. No. B611608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-1
SynonymsUUN28589;  UUN-28589;  UUN 28589;  Enpp-1-IN-1;  Enpp-1-IN 1;  Enpp-1-IN1;  MV 658;  MV-658;  MV658; 
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)(=O)N
InChIInChI=1S/C17H17N3O3S/c1-23-14-6-7-16-15(8-9-19-17(16)10-14)13-4-2-12(3-5-13)11-20-24(18,21)22/h2-10,20H,11H2,1H3,(H2,18,21,22)
InChIKeyUEJMNZDIQDULLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enpp-1-IN-1: Baseline Identification and Physicochemical Overview of a Quinoline-Based ENPP1 Inhibitor


Enpp-1-IN-1 (also referenced as UUN28589, MV 658) is a quinoline-based small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), extracted from patent WO2019046778, Example 55 [1][2]. The compound exhibits the molecular formula C17H17N3O3S with a molecular weight of 343.4 g/mol and CAS Registry Number 2289728-58-9 [3]. Structurally identified as N-[[4-(7-Methoxy-4-quinolinyl)phenyl]methyl]sulfamide, this compound inhibits ENPP1-mediated hydrolysis of the STING pathway agonist 2'3'-cGAMP, thereby stabilizing extracellular cGAMP levels and potentiating downstream IFN-β transcriptional activation .

Why Enpp-1-IN-1 Cannot Be Indiscriminately Substituted with Other ENPP1 Inhibitors


ENPP1 inhibitors represent a chemically diverse class of compounds with distinct pharmacophores including quinoline, quinazoline, imidazo[1,2-a]pyrazine, thioguanine, and nucleotide-analog scaffolds [1][2]. Substitution among ENPP1 inhibitors without verifying differential activity profiles introduces substantial experimental risk due to: (1) variable substrate-type selectivity (cGAMP hydrolysis versus ATP/AMP-pNP hydrolysis) that dictates mechanistic pathway engagement ; (2) divergent selectivity windows over ENPP2 and ENPP3 isoforms, which differ by >1000-fold across tool compounds [2]; (3) distinct cellular potency in relevant cancer models; and (4) varying degrees of functional STING pathway activation [3]. Enpp-1-IN-1 possesses a specific quinoline scaffold with defined inhibition constants (Ki) against cGAMP and AMP-pNP hydrolysis and a validated functional enhancement of IFN-β transcription . These quantitative parameters cannot be assumed transferable to other ENPP1 inhibitors, including those with superficially similar "potent" descriptors. Procurement decisions must be grounded in compound-specific, comparator-anchored evidence as detailed below.

Enpp-1-IN-1: Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


Enpp-1-IN-1 Substrate Hydrolysis Inhibition: cGAMP vs. AMP-pNP Ki Values

Enpp-1-IN-1 exhibits substrate-dependent inhibition of ENPP1 with a Ki ≤100 nM against the physiologically relevant STING agonist 2'3'-cGAMP and a Ki of 100–1,000 nM against the ATP analog AMP-pNP in enzyme assays . This demonstrates approximately 10-fold greater potency toward cGAMP hydrolysis relative to ATP-analog hydrolysis, a functional distinction that favors STING pathway-specific applications. In comparison, the nucleotide analog inhibitor adenosine 5'-α,β-methylene-γ-thiotriphosphate acts through an allosteric mechanism without substrate discrimination [1], while compound 7 (imidazo[1,2-a]pyrazine derivative) exhibits IC50 of 5.70–9.68 nM for ENPP1 inhibition but lacks published substrate-specific Ki differentials [2].

ENPP1 inhibition cGAMP hydrolysis STING pathway enzyme kinetics

Functional IFN-β Induction in Human Fibroblasts: Enpp-1-IN-1 vs. Vehicle Control

Enpp-1-IN-1 enhances transcription of the gene encoding IFN-β in 2'3'-cGAMP-stimulated human foreskin fibroblast (HFF-1) cells in a concentration-dependent manner . This cellular functional readout directly validates target engagement in a physiologically relevant human primary cell system. In contrast, ISM5939 demonstrates a mean IC50 of 40 nM for maintaining extracellular cGAMP levels in the presence of ENPP1-expressing MDA-MB-231 and H1792 cancer cells [1], but its functional IFN-β transcriptional enhancement data are not reported in the same primary fibroblast system, precluding direct cross-study comparison. Enpp-1-IN-27 activates ISRE and enhances cGAMP-mediated immune response in 4T1 and CT26 syngeneic mouse models, but its functional activity in primary human fibroblasts is not documented [2].

IFN-β induction STING pathway functional activity HFF-1 cells

Quinoline Scaffold Differentiation: Enpp-1-IN-1 vs. Quinazoline Analog Compound 30

Enpp-1-IN-1 is built upon a 4-(7-methoxyquinolin-4-yl)benzyl sulfamide scaffold [1], representing an earlier-generation quinoline-based ENPP1 inhibitor from WO2019046778. By comparison, the structurally optimized quinazoline derivative compound 30, which emerged from a systematic medicinal chemistry campaign building upon earlier quinoline leads, exhibits IC50 of 8.05 nM against ENPP1 and 1.53 nM in MDA-MB-231 cells with no significant inhibition of hERG or a panel of 97 kinases [2]. While compound 30 demonstrates superior potency and broader selectivity profiling, Enpp-1-IN-1 retains distinct utility: its scaffold is chemically orthogonal to quinazoline-based inhibitors, enabling combinatorial studies to assess scaffold-dependent differences in cellular permeability, metabolic stability, or off-target profiles. No head-to-head data exist comparing the two compounds in identical assay systems.

quinoline scaffold structural differentiation hERG liability kinase selectivity

Enpp-1-IN-1 vs. Enpp-1-IN-11: Comparative ENPP1 Ki Values for Potency Benchmarking

Within the same patent family (WO2019046778), Enpp-1-IN-11 (compound 23) demonstrates a Ki of 45 nM for ENPP1 inhibition , representing approximately 2.2-fold higher potency than the upper bound of Enpp-1-IN-1's Ki range (≤100 nM) against cGAMP hydrolysis . Both compounds share the quinoline sulfamide core but differ in substitution patterns. This intra-class potency gradient enables researchers to select the appropriate tool compound based on desired inhibitory potency: Enpp-1-IN-1 for experiments requiring moderate ENPP1 inhibition (Ki ≤100 nM) with demonstrated functional activity in primary human fibroblasts, versus Enpp-1-IN-11 for applications demanding higher biochemical potency but with less extensively characterized functional cellular readouts.

Ki comparison ENPP1 potency inhibition constant

Commercial Purity and Formulation Support: Enpp-1-IN-1 Vendor Comparison

Enpp-1-IN-1 is available from multiple commercial vendors with differentiated purity specifications and formulation support. Selleck Chemicals provides Enpp-1-IN-1 at 99.36% purity with validated in vivo formulation protocols including a clear solution formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) achieving 3.45 mg/mL (10.05 mM) . MedChemExpress supplies the compound at 99.86% purity with DMSO solubility specified at 250 mg/mL (728.01 mM) [1]. Cayman Chemical offers ENPP1-IN-1 at ≥98% purity with published Ki values and functional HFF-1 cellular data . In comparison, ISM5939 is supplied at >98% purity with oral bioavailability demonstrated but limited to a single vendor source . This multi-vendor availability with documented formulation protocols reduces supply chain risk and provides researchers with validated starting points for both in vitro and in vivo studies.

purity formulation procurement quality control

Enpp-1-IN-1: Validated Application Scenarios for Scientific and Industrial Use Based on Comparative Evidence


STING Pathway Activation Studies in Primary Human Fibroblasts

Enpp-1-IN-1 is uniquely suited for STING pathway research requiring functional validation in primary human cells. Its concentration-dependent enhancement of IFN-β transcription in 2'3'-cGAMP-stimulated HFF-1 fibroblasts is a distinguishing feature not documented for ISM5939 or Enpp-1-IN-27 in equivalent primary human systems . Researchers investigating the cGAS-STING axis in immunology or cancer immunotherapy should prioritize Enpp-1-IN-1 when the experimental design demands demonstration of ENPP1 inhibition leading to measurable IFN-β transcriptional output in a physiologically relevant human primary cell context [1].

Scaffold Orthogonality Control in ENPP1 Inhibitor Medicinal Chemistry

Enpp-1-IN-1 serves as a chemically orthogonal quinoline-based control compound for studies investigating quinazoline-derived ENPP1 inhibitors such as compound 30. While compound 30 demonstrates superior potency (IC50 = 8.05 nM) and validated kinase/hERG selectivity [2], Enpp-1-IN-1 provides a structurally distinct scaffold (quinoline sulfamide vs. quinazoline) that enables head-to-head SAR comparisons. This application is particularly relevant for medicinal chemistry programs seeking to understand scaffold-dependent differences in cellular permeability, metabolic stability, or off-target engagement profiles [3].

cGAMP Hydrolysis-Specific ENPP1 Inhibition with Documented Substrate Selectivity

Enpp-1-IN-1's ~10-fold preferential inhibition of cGAMP hydrolysis (Ki ≤100 nM) over AMP-pNP hydrolysis (Ki = 100–1,000 nM) makes it a targeted tool for studies focused specifically on the cGAMP-STING signaling axis . Unlike the allosteric nucleotide analog adenosine 5'-α,β-methylene-γ-thiotriphosphate, which lacks substrate discrimination, Enpp-1-IN-1 allows researchers to selectively interrogate ENPP1's role in cGAMP degradation without confounding effects on ATP/AMP-mediated purinergic signaling pathways [4]. This substrate selectivity profile is not well-characterized for many newer ENPP1 inhibitors including ISM5939, for which substrate-specific Ki values are not publicly available.

In Vivo Formulation-Ready Procurement for Murine Tumor Models

For researchers planning in vivo studies requiring immediate formulation guidance, Enpp-1-IN-1 offers validated solubility and formulation protocols from commercial suppliers. Selleck provides a clear solution formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) achieving 3.45 mg/mL (10.05 mM) , while InvivoChem documents a comparable formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) yielding ≥2.08 mg/mL . This formulation readiness reduces experimental setup time and ensures reproducible dosing in murine models where ENPP1 inhibition is being evaluated for tumor immunotherapy applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpp-1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.